![molecular formula C16H14ClN3O B2561052 N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 478245-47-5](/img/structure/B2561052.png)
N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a pyridine ring, and an imidazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and aromatic rings. The structure can be accurately drawn using software like ChemDraw and then optimized using density functional theory .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, it might undergo reactions typical of carboxamides, pyridines, and imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have certain solubility characteristics based on the presence of polar and nonpolar groups .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
Insecticidal Activity
While not directly related to viruses, it’s worth noting that some compounds containing the indole scaffold exhibit insecticidal properties. Our compound may fall into this category, as it shares structural features with other insecticides .
Fungicidal Activity
Surprisingly, some indole derivatives also exhibit fungicidal effects. Further investigation is warranted to explore whether our compound has similar properties .
Medicinal Chemistry and Drug Development
The indole nucleus serves as a valuable pharmacophore in drug design. Researchers have synthesized various indole scaffolds for screening different pharmacological activities. Our compound could potentially contribute to novel drug development .
Urease Inhibition
Indole derivatives have been investigated as urease inhibitors. These enzymes play a role in various diseases, including gastric ulcers. Our compound might be relevant in this context .
Crystallography and Molecular Interactions
Beyond biological activities, crystallographic studies of compounds like ours provide insights into hydrogen bonding, π-π interactions, and higher-dimensional networks. Such investigations contribute to our understanding of molecular behavior .
Safety And Hazards
Future Directions
Future research could involve further exploration of the synthesis, properties, and potential uses of this compound. This could include developing more efficient synthesis methods, studying its interactions with biological systems, and exploring potential applications in areas like medicine or materials science .
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10-6-7-12(17)9-13(10)19-16(21)15-11(2)18-14-5-3-4-8-20(14)15/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIMRWESGIEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=C3N2C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
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